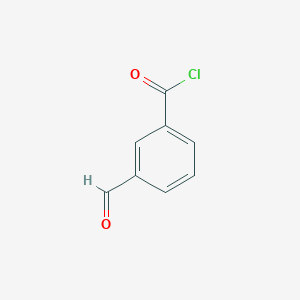

3-Formylbenzoyl chloride

説明

3-Formylbenzoyl chloride is a benzoyl chloride derivative featuring a formyl (-CHO) group at the meta position of the aromatic ring. Its molecular formula is C₈H₅ClO₂, with a molecular weight of 168.58 g/mol (estimated). This compound is hypothesized to exhibit strong electrophilicity at the carbonyl carbon due to the electron-withdrawing nature of the formyl group, making it a reactive intermediate in organic synthesis, particularly for acylation reactions.

特性

IUPAC Name |

3-formylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRRJKXBZVUZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50570369 | |

| Record name | 3-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75650-38-3 | |

| Record name | 3-Formylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50570369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

3-Formylbenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-formylbenzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C8H6O3+SOCl2→C8H5ClO2+SO2+HCl

In this reaction, 3-formylbenzoic acid (C8H6O3) reacts with thionyl chloride (SOCl2) to produce this compound (C8H5ClO2), sulfur dioxide (SO2), and hydrogen chloride (HCl).

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides.

化学反応の分析

Types of Reactions

3-Formylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-formylbenzoic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines and hydroxylamines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed.

Hydrolysis: Water or aqueous solutions are used under mild conditions to hydrolyze this compound.

Condensation Reactions: Reagents like hydrazine hydrate and hydroxylamine hydrochloride are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Products such as 3-formylbenzamide and 3-formylbenzoate esters.

Hydrolysis: 3-Formylbenzoic acid.

Condensation Reactions: Hydrazones and oximes derived from this compound.

科学的研究の応用

Pharmaceutical Applications

Synthesis of Bioactive Compounds

3-Formylbenzoyl chloride serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been used to develop novel N-arylamides that exhibit significant antiproliferative activity against cancer cell lines while maintaining lower toxicity towards normal cells. This property makes it a candidate for further research in anticancer drug development.

Case Study: Anticancer Activity

A recent study focused on synthesizing derivatives from this compound, which demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds were evaluated for their biological activity, revealing that certain derivatives showed enhanced efficacy against specific cancer types while exhibiting minimal side effects on healthy cells.

Agrochemical Applications

Development of Herbicides and Pesticides

The compound is also employed in the synthesis of agrochemicals, particularly herbicides and pesticides. Its reactive nature allows for the introduction of various functional groups that can enhance the biological activity of these agrochemicals. Synthetic pathways involving this compound have been explored to create compounds with improved efficacy against pests and weeds .

Material Science Applications

Synthesis of Polymers and Functional Materials

This compound can be used in polymer chemistry to synthesize functional materials with specific properties. It has been applied in the preparation of polymeric materials that exhibit desirable characteristics such as thermal stability and chemical resistance. For example, it has been utilized in the synthesis of poly(ether ketone)s that possess pendant sulfonic acid groups, which are valuable in membrane technology for fuel cells .

Table 1: Summary of Applications

| Application Area | Specific Uses | Notable Outcomes |

|---|---|---|

| Pharmaceuticals | Synthesis of N-arylamides | Antiproliferative activity against cancer cells |

| Agrochemicals | Development of herbicides and pesticides | Enhanced efficacy against pests and weeds |

| Material Science | Synthesis of polymers with specific properties | Improved thermal stability and chemical resistance |

Environmental Considerations

While this compound has significant applications, it is essential to consider its environmental impact due to its reactivity and potential toxicity. Proper handling and disposal methods must be adhered to, as exposure can lead to health risks including irritation to skin and respiratory systems . Regulatory measures are necessary to mitigate risks associated with its use in industrial settings.

作用機序

The mechanism of action of 3-formylbenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles due to the electron-withdrawing effect of the formyl group, which increases the electrophilicity of the carbonyl carbon. This makes this compound a versatile intermediate in various chemical reactions.

類似化合物との比較

Halogen-Substituted Benzoyl Chlorides

3-Fluorobenzoyl Chloride (CAS 1711-07-5)

- Molecular Formula : C₇H₄ClFO

- Molecular Weight : 158.556 g/mol

- Substituent : Fluorine at the meta position.

- Reactivity : The electron-withdrawing fluorine enhances electrophilicity at the carbonyl carbon, though less so than a formyl group. Reactivity in nucleophilic acyl substitution is moderate .

- Applications : Used in pharmaceutical intermediates due to fluorine’s bioisosteric properties.

4-Bromobenzoyl Chloride (CAS 586-75-4)

- Molecular Formula : C₇H₄BrClO

- Molecular Weight : 219.46 g/mol

- Substituent : Bromine at the para position.

- Reactivity : Bromine’s lower electronegativity compared to fluorine reduces electrophilicity. However, its bulky size may hinder steric access to the carbonyl group .

- Safety : Requires stringent handling (e.g., immediate skin decontamination) due to higher corrosivity .

Key Contrast :

| Property | 3-Formylbenzoyl Chloride (Inferred) | 3-Fluorobenzoyl Chloride | 4-Bromobenzoyl Chloride |

|---|---|---|---|

| Electrophilicity | Very high (formyl group) | Moderate (fluorine) | Low (bromine) |

| Molecular Weight (g/mol) | ~168.58 | 158.556 | 219.46 |

| Safety Concerns | Likely high (reactive formyl) | Moderate | High (corrosive) |

Oxygen-Containing Substituted Benzoyl Chlorides

3-Methoxy-2-Methylbenzoyl Chloride (CAS 24487-91-0)

- Molecular Formula : C₉H₉ClO₂

- Substituents : Methoxy (-OCH₃) and methyl (-CH₃) groups.

- Reactivity : Methoxy’s electron-donating nature reduces electrophilicity, making it less reactive than this compound. Methyl adds steric hindrance .

- Applications : Likely used in specialty polymers due to stability.

3-((2-Fluorobenzyl)oxy)benzoyl Chloride

- Molecular Formula : C₁₄H₉ClFO₂ (estimated)

- Substituent : Fluorobenzyloxy group.

- Reactivity : The fluorine and ether linkage introduce both electronic (electron-withdrawing) and steric effects. Reactivity may approximate 3-fluorobenzoyl chloride but with reduced solubility .

Key Contrast :

| Property | This compound (Inferred) | 3-Methoxy-2-Methylbenzoyl Chloride | 3-((2-Fluorobenzyl)oxy)benzoyl Chloride |

|---|---|---|---|

| Electrophilicity | Very high | Low | Moderate |

| Solubility | Polar solvents | Moderate (bulky substituents) | Low (fluorobenzyl group) |

| Steric Effects | Minimal | High (methyl group) | High (fluorobenzyloxy group) |

Sulfonyl Chloride Analogs

3-Fluorobenzenesulfonyl Chloride (CAS 701-27-9)

- Molecular Formula : C₆H₄ClFO₂S

- Molecular Weight : 194.61 g/mol

- Functional Group : Sulfonyl chloride (-SO₂Cl).

- Reactivity : Sulfonyl chlorides undergo nucleophilic substitution (e.g., forming sulfonamides), contrasting with benzoyl chlorides’ acylation reactions. The fluorine enhances stability but reduces reactivity compared to this compound .

Key Contrast :

| Property | This compound (Inferred) | 3-Fluorobenzenesulfonyl Chloride |

|---|---|---|

| Reactivity Type | Acylation | Sulfonation |

| Functional Group | -COCl | -SO₂Cl |

| Applications | Pharmaceuticals, agrochemicals | Detergents, dyes |

生物活性

3-Formylbenzoyl chloride, a compound with significant chemical reactivity due to its aldehyde and acyl chloride functional groups, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClO

- Molecular Weight : 182.58 g/mol

- CAS Number : 618-46-2

The presence of both the formyl group (-CHO) and the acyl chloride group (-COCl) makes this compound a versatile intermediate in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial strains has been evaluated, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

These results indicate that this compound exhibits significant inhibitory effects against these pathogens, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study conducted on human breast cancer cell lines (MDA-MB-231 and MCF-7) utilized the MTT assay to assess cell viability after treatment with varying concentrations of this compound. The findings are summarized below:

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 60 | - |

| 50 | 30 | 25 |

The IC50 value indicates that at a concentration of 25 µM, the compound significantly reduces cell viability, highlighting its potential as a therapeutic agent against breast cancer .

The biological activity of this compound can be attributed to its ability to interact with cellular macromolecules. The acyl chloride moiety can react with amino acids in proteins, potentially leading to modifications that affect protein function. Additionally, the formyl group may participate in further reactions that could enhance its biological efficacy.

Case Studies

- Synthesis of Anticancer Agents : A case study demonstrated the use of this compound as a precursor in synthesizing novel quinazolinone derivatives, which exhibited enhanced anticancer activities compared to existing treatments. The derivatives were tested against multiple cancer cell lines, showing improved potency and selectivity .

- Antimicrobial Formulations : Another study focused on incorporating this compound into polymeric nanoparticles designed for targeted drug delivery. These nanoparticles showed increased stability and bioavailability of the active compounds, leading to enhanced antimicrobial effects against resistant bacterial strains .

Q & A

Q. What analytical methods quantify trace impurities in this compound batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。